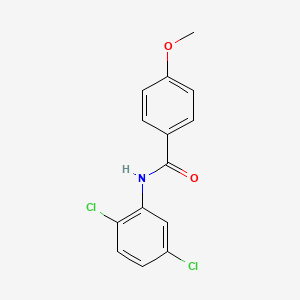

N-(2,5-dichlorophenyl)-4-methoxybenzamide

Description

Significance of Benzamide (B126) Derivatives in Chemical and Biological Research

Benzamide and its derivatives are a cornerstone in the development of new bioactive compounds. The amide bond is a stable and common feature in many biologically active molecules, including peptides and proteins. seu.ac.lk More than a quarter of commercially available drugs are estimated to contain a carboxamide group. researchgate.net This prevalence is due to the wide array of pharmacological activities exhibited by benzamide derivatives, which include:

Antimicrobial and Antifungal Activity: Many benzanilide (B160483) derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria such as Bacillus spp and Escherichia coli, as well as fungi like Aspergillus spp. seu.ac.lk

Anticancer Properties: Certain sulphonamide-based benzamide derivatives have shown promise as anti-cancer agents, with some compounds demonstrating anti-proliferative activity against human ovarian and colon cancer cell lines. researchgate.net

Enzyme Inhibition: Benzamides have been investigated as inhibitors for various enzymes. For instance, some derivatives are potent inhibitors of 12-lipoxygenase, an enzyme implicated in conditions like diabetes and cancer. nih.gov

Antiviral Activity: A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has been synthesized and evaluated as a potential agent against the Hepatitis B virus (HBV). researchgate.net

The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling researchers to fine-tune the biological activity and physicochemical properties of these compounds. gardp.org

Research Context of N-(2,5-dichlorophenyl)-4-methoxybenzamide and Analogues

The research landscape for this compound can be understood by examining the studies conducted on its close structural analogues. The synthesis and structural analysis of various dichlorophenyl benzamides have been a subject of academic interest.

A common method for synthesizing benzanilides involves the condensation reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. seu.ac.lk For instance, the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide was achieved through the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. dcu.ie Similarly, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was accomplished by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. mdpi.com Based on these established methods, a probable synthetic route for this compound would involve the reaction of 2,5-dichloroaniline (B50420) with 4-methoxybenzoyl chloride.

Scope of Academic Inquiry into this compound Research

Given the lack of specific published research on this compound, the scope of academic inquiry remains largely exploratory. However, based on the activities of its analogues, several potential research directions can be proposed.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how the specific substitution pattern of the dichlorophenyl ring (2,5-dichloro) in combination with the 4-methoxy group influences biological activity would be a valuable area of study. gardp.org SAR studies on related benzamides have shown that the position and nature of substituents on the aniline and benzoyl rings can dramatically affect their antiplasmodial and cytotoxic activities. mdpi.com

Biological Screening: A primary focus of future research would be to synthesize this compound and screen it for a wide range of biological activities. Given the known properties of related compounds, promising areas for investigation include:

Antimicrobial and Antifungal Assays: Testing against various bacterial and fungal strains. seu.ac.lknih.gov

Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines. researchgate.net

Enzyme Inhibition Assays: Screening against enzymes like lipoxygenases or others where benzamides have shown inhibitory potential. nih.gov

Antiviral Studies: Investigating its potential against viruses, drawing parallels from the anti-HBV activity of a similar analogue. researchgate.net

Materials Science Applications: Aromatic amides are also of interest in materials science. The specific crystal packing and intermolecular interactions, such as hydrogen bonding, in this compound could be studied to explore its potential use in the design of novel organic materials. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSFQIDFRWNBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323458 | |

| Record name | N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-94-3 | |

| Record name | N-(2,5-Dichlorophenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7465-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007465943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404053 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,5-dichlorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Conformation, and Intermolecular Interactions of N 2,5 Dichlorophenyl 4 Methoxybenzamide

Advanced Spectroscopic Elucidation of Molecular Structure

A complete spectroscopic analysis is crucial for confirming the identity and understanding the electronic and vibrational properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of each hydrogen and carbon atom, respectively, in N-(2,5-dichlorophenyl)-4-methoxybenzamide. This data, including chemical shifts (δ) and coupling constants (J), would allow for the unambiguous assignment of signals to the protons and carbons of the dichlorophenyl and methoxybenzoyl moieties. However, no such experimental NMR data for this specific compound has been reported in the surveyed literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O (amide I) stretching, the N-H bending (amide II), C-O stretching of the methoxy (B1213986) group, and vibrations associated with the aromatic rings and the C-Cl bonds. Without experimental data, a detailed analysis of these vibrational modes is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum of this compound would correspond to π-π* and n-π* transitions within the aromatic rings and the carbonyl group. This information helps to understand the conjugation and electronic properties of the molecule. As with other spectroscopic data, published UV-Vis spectra for this compound could not be located.

Crystallographic Analysis of Benzamide (B126) Derivatives

Crystallographic analysis, particularly single-crystal X-ray diffraction, offers the most definitive picture of a molecule's three-dimensional structure in the solid state.

Conformational Analysis within the Crystalline State

The detailed crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would allow for a thorough conformational analysis, including the dihedral angle between the planes of the 2,5-dichlorophenyl and 4-methoxybenzoyl rings. Furthermore, it would provide definitive evidence of intramolecular and intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which are critical in dictating the packing of molecules in the crystal lattice. In the absence of a crystal structure, any discussion of these features would be purely speculative.

Theoretical Studies on Molecular Conformation and Stability

A search of the scientific literature yielded no specific theoretical or computational studies on this compound. Such studies, typically employing methods like Density Functional Theory (DFT), are essential for a deeper understanding of the molecule's intrinsic properties.

The intramolecular interactions and resonance effects specific to this compound have not been documented. The interplay between the electron-withdrawing chloro substituents on one phenyl ring and the electron-donating methoxy group on the other, mediated by the amide linkage, would be expected to influence the electron distribution and planarity of the molecule. However, without experimental or theoretical data, any discussion of these effects remains speculative.

Biological Activity and Mechanistic Insights of N 2,5 Dichlorophenyl 4 Methoxybenzamide in Vitro and Non Clinical Models

Enzyme Inhibition Studies

Inhibition of Cyclic Nucleotide Phosphodiesterases

No research has been published detailing the inhibitory activity of N-(2,5-dichlorophenyl)-4-methoxybenzamide against cyclic nucleotide phosphodiesterases (PDEs).

PDEs are a superfamily of enzymes that regulate cellular signaling by degrading the second messengers 3',5'-cyclic adenosine (B11128) monophosphate (cAMP) and 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By controlling the levels of these cyclic nucleotides, PDEs play a critical role in a vast array of physiological processes, including those in the nervous, cardiovascular, and immune systems. nih.govmdpi.com The superfamily is divided into 11 distinct families (PDE1-PDE11) based on sequence homology and substrate specificity. nih.govmdpi.com The dysfunction of these enzymes has been linked to numerous diseases, making them important therapeutic targets. nih.gov PDE inhibitors have been developed for conditions such as chronic obstructive pulmonary disease (COPD), erectile dysfunction, and pulmonary hypertension. nih.gov For example, PDE4, which is specific for cAMP, is a target for anti-inflammatory drugs, and its inhibition is a strategy for treating neurodegenerative diseases. mdpi.com

Inhibition of Coagulation Proteases (e.g., Factor Xa)

There is no scientific literature available that documents the inhibition of coagulation proteases, such as Factor Xa, by this compound.

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. nih.gov It is positioned at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final enzyme that leads to fibrin (B1330869) clot formation. nih.gov Due to its critical position, FXa is a highly attractive target for the development of anticoagulant drugs to prevent and treat thromboembolic disorders. nih.govfrontiersin.org Direct oral anticoagulants (DOACs) that selectively inhibit FXa have been developed as alternatives to traditional therapies like warfarin. nih.gov These inhibitors bind to the active site of FXa, preventing it from generating thrombin. nih.gov

Table 2: Examples of Clinically Used Factor Xa Inhibitors

| Compound | Type | Key Feature |

|---|---|---|

| Rivaroxaban | Direct FXa Inhibitor | An oral anticoagulant that binds reversibly and selectively to human FXa with a high affinity (Kᵢ of 0.4 nmol/L). nih.gov |

| Apixaban | Direct FXa Inhibitor | An oral, direct FXa inhibitor used for the prevention and treatment of venous thromboembolism and stroke in atrial fibrillation. nih.gov |

Inhibition of Matrix Metalloproteinases (MMPs)

No studies have been found that evaluate the inhibitory potential of this compound against matrix metalloproteinases.

MMPs are a family of zinc-dependent endopeptidases that are crucial for the degradation and remodeling of the extracellular matrix (ECM). nih.gov This function is vital for normal physiological processes like wound healing, development, and tissue morphogenesis. However, the dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer metastasis, and fibrosis. nih.gov Consequently, the inhibition of specific MMPs is a significant area of therapeutic research. Various classes of inhibitors have been developed, with many containing a zinc-binding group, such as a hydroxamic acid moiety, which chelates the catalytic zinc ion in the enzyme's active site. nih.gov

Inhibition of Tyrosinase

The inhibitory effect of this compound on the tyrosinase enzyme has not been reported in the scientific literature.

Tyrosinase is a copper-containing enzyme that plays a key role in melanogenesis, the process of melanin (B1238610) pigment synthesis. doi.orgnih.gov It catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. doi.orgnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. doi.org Tyrosinase is also responsible for enzymatic browning in fruits and vegetables. doi.org Due to its central role in pigmentation, tyrosinase is a major target for the development of skin-whitening agents in cosmetics and for therapeutic agents to treat hyperpigmentary conditions. nih.govmdpi.com Many compounds, including chalcones, stilbenes, and various benzamide (B126) derivatives, have been investigated for their tyrosinase inhibitory activity. doi.orgmdpi.com The presence and position of hydroxyl groups on the aromatic rings of these inhibitors are often crucial for their activity. nih.govmdpi.com

Table 3: Examples of Investigated Tyrosinase Inhibitors

| Compound Class | Example Compound | Key Finding |

|---|---|---|

| Chalcones | (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | A potent competitive inhibitor with an IC₅₀ of 0.013 μM, where the 2,4-dihydroxyl group was found to be crucial for activity. nih.gov |

| Stilbenes | Oxyresveratrol | Exhibited 32-fold more inhibitory activity than kojic acid. mdpi.com |

Inhibition of Plasmepsin II

There is no available data on the inhibitory activity of this compound against Plasmepsin II.

Plasmepsins are a family of aspartic proteases found in the food vacuole of the malaria parasite, Plasmodium falciparum. nih.gov These enzymes, including Plasmepsin I, II, and IV, are responsible for the initial steps of hemoglobin degradation, a process that provides essential amino acids for parasite growth and development. nih.gov Because hemoglobin digestion is vital for the parasite's survival within human erythrocytes, plasmepsins are considered important targets for the development of novel antimalarial drugs. nih.gov Research in this area has explored various inhibitor scaffolds, including hydroxyethylamine-based structures, which are known to target aspartic proteases. nih.gov Some studies have also investigated the potential of repurposing HIV-1 protease inhibitors, which also target aspartic proteases, as antimalarial agents that inhibit plasmepsins. nih.gov

Following a comprehensive search for scientific literature and data pertaining to the biological activity of the specific chemical compound This compound (CAS No. 35576-65-9), it has been determined that there is no publicly available information regarding its activity in the areas specified in your request.

Extensive searches were conducted to find data on the following endpoints for this compound:

Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

Dopamine (B1211576) Receptor Affinity and Selectivity (D2, D3, D4)

Adenosine Receptor Antagonism (A1, A3)

Sigma Receptor Binding Characteristics (Sigma-1, Sigma-2)

Metabotropic Glutamate Receptor 5 (mGluR5) Allosteric Site Binding

Cellular and Sub-Cellular Mechanistic Studies in In Vitro Models

Therefore, it is not possible to generate the requested article with scientifically accurate and informative content that strictly adheres to the provided outline, as the foundational research data does not appear to be available in the public domain.

Cellular and Sub-Cellular Mechanistic Studies (In Vitro Models)

Antiproliferative and Cytotoxic Effects on Specific Cell Lines

There are currently no publicly accessible scientific studies that have investigated the antiproliferative or cytotoxic effects of this compound against specific cancer or other cell lines. Consequently, data regarding its potential efficacy, such as IC50 values, or the spectrum of cell lines it may affect, remains uncharacterized.

Apoptosis Induction Pathways

The scientific literature lacks any studies dedicated to the pro-apoptotic potential of this compound. Research into whether this compound can trigger programmed cell death and the specific molecular pathways that might be involved—such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways—has not been published.

Modulation of Specific Intracellular Signaling Pathways

There is no available research detailing the effects of this compound on any specific intracellular signaling pathways. Key pathways often implicated in the action of pharmacologically active compounds, such as MAPK/ERK, PI3K/Akt, or NF-κB, have not been studied in the context of this specific molecule.

Inhibition of DNA Synthesis in Cellular Contexts

No published data exists to indicate whether this compound has an inhibitory effect on DNA synthesis. Studies measuring the incorporation of labeled nucleotides or other methods to assess the impact on DNA replication in cellular models have not been reported for this compound.

Anti-inflammatory Pathways in Macrophage Models (e.g., Nitric Oxide Production, COX-2, IL-1β, TNF-α Expression)

Investigations into the potential anti-inflammatory properties of this compound are absent from the scientific literature. There are no studies using macrophage models to assess its impact on the production of key inflammatory mediators such as nitric oxide (NO), or the expression of enzymes and cytokines like Cyclooxygenase-2 (COX-2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).

Glucose Uptake Enhancement in Hepatocytes

The potential metabolic effects of this compound, specifically concerning the enhancement of glucose uptake in hepatocytes, have not been a subject of published research.

Investigations in Non-Human Model Organisms

There is no record in the scientific literature of any in vivo studies of this compound in non-human model organisms such as mice, rats, zebrafish, or drosophila. Therefore, its physiological effects, pharmacokinetics, and potential therapeutic or toxicological properties in a whole-organism context remain unknown.

Structure-Activity Relationships (SAR) Governing Biological Activity

The biological activity of this compound is intricately linked to its specific chemical architecture. Structure-activity relationship (SAR) studies on this compound and its analogues reveal that the nature and position of substituents on its two aromatic rings, as well as the integrity of the connecting amide bridge, are critical determinants of its biological function and binding affinity for its molecular targets.

Impact of Halogen Substituents on Activity and Binding Affinity

The presence and positioning of halogen atoms on the anilide phenyl ring are pivotal for the biological activity of this compound. The dichlorophenyl moiety, in particular, is a key feature that often contributes to enhanced binding affinity and efficacy.

Furthermore, the size and lipophilicity of the halogen substituents play a significant role. In broader studies of kinase inhibitors featuring a dichlorophenyl motif, the substitution of chlorine with other halogens like bromine or fluorine has been shown to modulate activity. Generally, the lipophilicity conferred by chlorine atoms enhances cell permeability and can lead to stronger hydrophobic interactions within a binding pocket. The specific 2,5-dichloro arrangement is often found to provide a balance between increased potency and favorable physicochemical properties.

Table 1: Impact of Halogen Substitution on Biological Activity in Related Anilide Scaffolds

| Compound Analogue | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-(3,4-dichlorophenyl)benzamide | 3,4-dichloro | Demonstrated significant inhibitory activity in various biological assays, highlighting the importance of dichlorination. | |

| N-(2-chlorophenyl)benzamide | 2-chloro | Often shows reduced potency compared to dichlorinated analogues, indicating a single halogen may be insufficient for optimal binding. | |

| N-(4-bromophenyl)benzamide | 4-bromo | Activity is maintained, suggesting that other large halogens can substitute for chlorine, though potency may vary. |

Role of Methoxy (B1213986) Group and Other Aromatic Substitutions

The 4-methoxy group on the benzamide ring is another critical determinant of the biological activity of this compound. This group can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding.

Studies on related benzamide derivatives have demonstrated the importance of the methoxy group. For example, in the development of inhibitors for certain histone deacetylase (HDAC) enzymes, the presence of a 4-methoxy group on the benzamide portion was found to be optimal for potency. Replacing the methoxy group with a simple hydroxyl group, a larger ethoxy group, or removing it entirely often leads to a significant decrease in activity, underscoring its specific role in target binding. The steric bulk of the methoxy group is also a factor, as it must be accommodated by the geometry of the binding pocket.

Table 2: Influence of Benzamide Ring Substitutions on Biological Activity

| Substituent at 4-Position | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| -OCH3 (Methoxy) | Often confers high potency. | Acts as an effective hydrogen bond acceptor; optimal size and electronics. | |

| -OH (Hydroxyl) | Variable, but often less potent than methoxy. | Can act as both hydrogen bond donor and acceptor, altering the binding mode. | |

| -H (Unsubstituted) | Significantly reduced activity. | Loss of key hydrogen bonding interaction. | |

| -Cl (Chloro) | Activity is often lower than with a methoxy group. | Alters electronic properties and removes hydrogen bonding capability. |

Influence of Amide Linkage and Benzamide Backbone Modifications

The amide linkage (-CO-NH-) is the central scaffold of this compound, and its structural integrity is paramount for biological activity. This bond holds the two phenyl rings in a specific spatial orientation and provides key hydrogen bonding capabilities.

The amide proton (N-H) typically acts as a crucial hydrogen bond donor, interacting with a carbonyl oxygen or other hydrogen bond acceptor in the target protein. The amide carbonyl (C=O) concurrently acts as a hydrogen bond acceptor. This dual functionality allows the amide bond to anchor the molecule firmly within its binding site. Modifications to this linkage, such as N-methylation to form a tertiary amide, invariably lead to a complete loss of activity in many classes of benzamide inhibitors, as this removes the essential N-H hydrogen bond donor.

Furthermore, the planarity of the amide bond restricts the rotation of the molecule, which helps to pre-organize the compound into a conformation that is favorable for binding, reducing the entropic penalty upon interaction with its target. Reversing the amide linkage (i.e., creating an anilide where the CO and NH groups are swapped relative to the rings) or replacing it with a more flexible linker like an ester or an ether typically results in a dramatic reduction or abolition of biological activity. This highlights the specific geometric and hydrogen-bonding requirements that only the amide group can fulfill in this structural context.

Stereochemical Considerations in Biological Activity

While this compound itself is an achiral molecule and does not have stereoisomers, stereochemistry can become a critical factor in closely related analogues that possess chiral centers. The introduction of a chiral center, for instance, by adding a substituent to the benzylic position or elsewhere, would likely result in stereoselective biological activity.

In such hypothetical chiral analogues, the (R)- and (S)-enantiomers would be expected to exhibit different potencies. This is because the three-dimensional arrangement of atoms in one enantiomer would allow for a more precise complementary fit with the chiral environment of the protein's binding site, while the other enantiomer would likely experience steric clashes or be unable to form key interactions. For example, in studies of other bioactive small molecules, it is common for one enantiomer to be responsible for the majority of the desired biological effect, while the other is significantly less active or may even have off-target effects. Therefore, should any derivatives of this compound be developed that contain stereocenters, the separation and individual testing of the enantiomers would be an essential step in understanding their SAR.

Advanced Research Methodologies and Techniques

High-Throughput Screening Methodologies for Bioactivity Assessment

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of chemical compounds for their ability to modulate a specific biological target or pathway. mdpi.comnih.gov The primary objective of HTS is to identify "hits"—compounds that exhibit a desired biological effect—which can then be selected for further optimization. hebmu.edu.cn For a compound like N-(2,5-dichlorophenyl)-4-methoxybenzamide, HTS would be the initial step to uncover its potential biological activities across a wide range of assays.

The process involves the use of automated robotic systems to test thousands of compounds in parallel, using miniaturized assay formats (e.g., 384- or 1536-well plates) to minimize reagent consumption and maximize throughput. ku.edu These assays are designed to be robust, reproducible, and sensitive, typically relying on optical readouts such as fluorescence, luminescence, or absorbance. hebmu.edu.cn

Key components of an HTS campaign include:

Compound Libraries: Collections can range from thousands to millions of diverse small molecules, natural products, or FDA-approved drugs. ku.edu The structural diversity and drug-like properties of these libraries are optimized to increase the probability of finding novel hits. ku.edu

Assay Design: Assays can be either biochemical (testing the effect on a purified target like an enzyme or receptor) or cell-based (measuring a response in living cells, such as cell viability, gene expression, or second messenger production). hebmu.edu.cnnih.gov For instance, a cell-based assay could be designed to screen for compounds that inhibit the proliferation of a specific cancer cell line or protect neuronal cells from a toxic insult.

Data Analysis: Sophisticated software is used to manage the large datasets generated, perform quality control, and identify statistically significant hits.

In a hypothetical HTS campaign to assess the bioactivity of this compound, the compound would be tested against a panel of diverse biological targets. The results would provide a broad overview of its potential activities, guiding further investigation.

Interactive Data Table: Illustrative HTS Bioactivity Profile

| Assay Target | Assay Type | Activity (%) | Hit Threshold (%) | Outcome |

| Kinase Panel (e.g., VEGFR-2) | Biochemical (Inhibition) | 85 | >50 | Hit |

| GPCR Panel (e.g., Dopamine (B1211576) D3) | Cell-based (Antagonist) | 12 | >50 | No Hit |

| Nuclear Receptor (e.g., ERα) | Cell-based (Agonist) | 5 | >50 | No Hit |

| Protease Panel (e.g., Caspase-3) | Biochemical (Activation) | 68 | >50 | Hit |

| Ion Channel (e.g., Nav1.7) | Cell-based (Blocker) | 25 | >50 | No Hit |

| Cancer Cell Line (e.g., A549) | Cell-based (Cytotoxicity) | 75 | >50 | Hit |

Affinity-Based Protein Profiling for Target Identification

Following the identification of a bioactive "hit" from HTS, the next critical step is to determine its specific molecular target(s) within the cell. Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy designed for this purpose. nih.gov This technique utilizes a modified version of the bioactive compound (the "probe") to capture and identify its binding partners from a complex biological sample, such as a cell lysate or tissue homogenate. nih.gov

The methodology typically involves synthesizing a probe molecule that incorporates three key features:

The Parent Compound: The core structure of this compound, which provides the binding affinity for its target protein(s).

A Reactive Group: A photoreactive or chemically reactive moiety (e.g., a diazirine or benzophenone) that, upon activation (e.g., by UV light), forms a covalent bond with the target protein. nih.gov

A Reporter Tag: A tag, such as biotin (B1667282) or a fluorescent dye, that allows for the subsequent enrichment and detection of the covalently labeled protein-probe complex.

The ABPP workflow involves incubating the probe with the proteome, activating the reactive group to form a covalent linkage, enriching the tagged proteins (e.g., using streptavidin beads for a biotin tag), and finally identifying the captured proteins using mass spectrometry. nih.gov This approach has successfully identified novel cellular targets for various bioactive molecules, including anticancer agents. nih.gov For this compound, ABPP could reveal direct binding partners and potential off-targets, providing crucial insights into its mechanism of action.

Interactive Data Table: Potential Protein Targets Identified by ABPP

| Protein ID | Protein Name | Function | Potential Role |

| P04637 | TP53 | Tumor Suppressor | Apoptosis, Cell Cycle Arrest |

| P11362 | PARP1 | DNA Repair, Apoptosis | DNA Damage Response |

| P08183 | ATP1A1 | Ion Transport | Na+/K+ Pump, Cell Signaling |

| P00338 | DHFR | Nucleotide Synthesis | Proliferation, Chemotherapy Target |

| Q05397 | VEGFR-2 | Angiogenesis | Tumor Growth, Metastasis |

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules at atomic resolution. nih.gov In the context of drug discovery, obtaining the crystal structure of a target protein in complex with a ligand like this compound provides invaluable information for structure-based drug design. nih.gov This detailed structural map reveals the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes the protein undergoes upon binding.

The process begins with the production of a highly pure and concentrated protein sample, which is then subjected to crystallization screening under various conditions. Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that can be mathematically processed to generate an electron density map. This map is then interpreted to build an atomic model of the protein-ligand complex.

While a crystal structure for this compound itself is not publicly available, analysis of structurally related compounds provides insight into the likely conformations and interactions. For example, the crystal structure of N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide reveals specific torsion angles and hydrogen bonding patterns that are likely to be conserved. nih.gov In this related molecule, the benzene (B151609) rings are significantly tilted relative to each other, and the conformation is stabilized by both inter- and intramolecular hydrogen bonds. nih.gov

Interactive Data Table: Crystallographic Data of a Structurally Related Compound

| Parameter | N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide nih.gov |

| Chemical Formula | C₁₃H₁₁Cl₂NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Benzene Rings) | 67.8 (1)° |

| Key Torsion Angle (C—SO₂—NH—C) | 62.1 (2)° |

| Key Interactions | N—H⋯O hydrogen bonds, N—H⋯Cl intramolecular bond |

This type of data is crucial for medicinal chemists to rationally design derivatives with improved potency, selectivity, and pharmacokinetic properties.

Spectroscopic Techniques for Ligand-Target Interaction Analysis

A variety of spectroscopic techniques are employed to confirm and characterize the binding of a ligand to its target protein in solution, providing data that is complementary to the static picture from crystallography. peakproteins.com These methods can measure binding affinity (K D), kinetics (k on and k off ), and probe the structural and dynamic consequences of the interaction. peakproteins.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a particularly powerful technique for studying protein-ligand interactions in a solution state that closely mimics physiological conditions. peakproteins.com Two-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are often used. researchgate.net In this experiment, each peak corresponds to a specific amide group in the protein's backbone. Upon addition of a binding ligand like this compound, residues at the binding site or those affected by conformational changes will show shifts in their corresponding peak positions, allowing for the mapping of the binding interface. researchgate.net NMR can also be used to determine the structure of the complex in solution and to study the dynamics of the interaction. peakproteins.comutoronto.ca

Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent protein-ligand complex, confirming the binding stoichiometry and providing an estimate of the binding affinity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also essential for quantifying the compound in biological matrices during metabolic studies. nih.gov

Other Techniques:

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Surface Plasmon Resonance (SPR): A label-free optical technique that monitors binding in real-time by immobilizing the protein on a sensor chip and flowing the ligand over the surface. It provides kinetic data (k on , k off ) in addition to affinity.

Interactive Data Table: Spectroscopic Methods for Interaction Analysis

| Technique | Information Provided | Sample Requirements | Throughput |

| NMR (HSQC) | Binding site mapping, K D, structural changes | ¹⁵N-labeled protein, high concentration | Low |

| Mass Spectrometry | Binding confirmation, stoichiometry | Purified protein, volatile buffer | Medium |

| Isothermal Titration Calorimetry (ITC) | K D, stoichiometry, ΔH, ΔS | Purified protein and ligand | Low |

| Surface Plasmon Resonance (SPR) | K D, k on, k off | Purified protein and ligand | Medium-High |

Together, these advanced methodologies provide a comprehensive framework for progressing a chemical compound from an initial screening hit to a well-characterized lead molecule with a defined mechanism of action and a clear path for further development.

Future Directions and Emerging Research Avenues for N 2,5 Dichlorophenyl 4 Methoxybenzamide Research

Development of Novel Synthetic Strategies for Enhanced Analogues

The future synthesis of analogues of N-(2,5-dichlorophenyl)-4-methoxybenzamide will likely focus on creating more potent, selective, and functionally diverse molecules. Traditional methods for forming the amide bond, such as the reaction of an activated carboxylic acid with an amine, have been the mainstay. nih.gov However, innovation in synthetic chemistry presents opportunities to overcome the limitations of these established routes, which can sometimes be inefficient. nih.gov

Future strategies may involve the development of more environmentally friendly and efficient catalytic systems. For instance, copper-catalyzed aerobic oxidative synthesis has been explored for other amide derivatives and could be adapted for this specific scaffold. nih.gov Additionally, novel methods that avoid harsh reagents and simplify purification, such as those using N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) as a coupling agent, could be employed to generate a library of analogues with high yields. nih.gov Research into one-pot, multi-component reactions also holds promise for streamlining the synthesis of complex benzamide (B126) derivatives, as demonstrated in the preparation of other heterocyclic systems. mdpi.com The goal will be to modify the dichlorophenyl and methoxybenzamide moieties to fine-tune the compound's properties.

Table 1: Potential Synthetic Routes for Analogue Development

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Catalytic Amidation | Use of transition metal catalysts (e.g., copper, palladium) to facilitate amide bond formation. | Milder reaction conditions, higher efficiency, and functional group tolerance. acs.org |

| Flow Chemistry | Continuous reaction processes in microreactors. | Enhanced safety, scalability, and precise control over reaction parameters. |

| Multi-Component Reactions | Combining three or more reactants in a single step to build complex molecules. | Increased efficiency, reduced waste, and rapid library generation. mdpi.com |

| Bio-catalysis | Employing enzymes to catalyze the synthesis. | High selectivity, environmentally benign, and mild reaction conditions. |

In-depth Mechanistic Elucidation at the Molecular Level

A thorough understanding of how this compound interacts with biological systems at the molecular level is paramount for its future development. While the broader class of benzamides is known to interact with a range of biological targets, the specific mechanism of action for this particular compound remains largely unexplored. Future research should aim to identify its primary molecular targets and elucidate the precise binding interactions.

Techniques such as X-ray crystallography of the compound bound to its target protein can provide atomic-level details of the interaction. Cryo-electron microscopy (cryo-EM) could be another powerful tool for larger protein complexes. Furthermore, biophysical methods like Surface Plasmon Resonance (SPR) can quantify the binding affinity and kinetics, as has been done for other novel benzamide derivatives targeting viral proteins. nih.gov Understanding the conformational changes induced in the target protein upon binding will also be crucial. These studies will be essential to explain its biological activity and to guide the rational design of more effective analogues.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the research and development process for this compound. The integration of these methods can provide predictive insights into the properties and activities of novel analogues, thereby reducing the need for extensive and costly experimental screening.

Density Functional Theory (DFT) calculations can be used to predict the structural and electronic properties of the molecule, such as its geometry, vibrational frequencies, and frontier molecular orbitals (HOMO/LUMO). sci-hub.seresearchgate.net This information is valuable for understanding its reactivity and potential interaction sites. Molecular docking simulations can predict the binding mode and affinity of the compound and its analogues with various biological targets, helping to prioritize which derivatives to synthesize. nih.govresearchgate.net Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding stability and interactions. nih.govnih.gov These computational approaches, when used in concert, can create a robust in silico pipeline for designing next-generation molecules with enhanced properties.

Table 2: Computational Tools for Benzamide Research

| Computational Method | Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation. | Optimized geometry, electronic properties, reactivity indices. nih.govsci-hub.se |

| Molecular Docking | Prediction of ligand-protein binding. | Binding pose, affinity scores, key interacting residues. researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion over time. | Binding stability, conformational changes, free energy of binding. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. | Predictive models for activity of unsynthesized analogues. |

Exploration of Non-Pharmacological Research Applications

Beyond its potential pharmacological uses, the unique chemical structure of this compound suggests it could have applications in other scientific fields, such as materials science and analytical chemistry. The benzamide scaffold is known to form predictable intermolecular interactions, particularly hydrogen bonds, which can direct the self-assembly of molecules into well-ordered crystalline structures. nih.govacs.org

In materials science, research could focus on the crystallization behavior of this compound and its analogues. Studies on how substitutions on the phenyl rings affect crystal packing could lead to the design of new organic materials with tailored properties, such as polymorphism or specific optical characteristics. acs.org The presence of halogen atoms also opens the door to exploring halogen bonding as a tool for crystal engineering. In analytical chemistry, the compound could be investigated as a potential ligand for chemical sensors or as a selective extractant in separation science, depending on its coordination properties with different metal ions or small molecules.

Investigation of Emerging Biological Targets for Benzamide Derivatives

The benzamide core is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a wide array of biological targets. nanobioletters.com Future research should investigate the potential of this compound and its analogues to interact with emerging targets implicated in various diseases.

Promising areas of investigation include:

Enzyme Inhibition: Benzamides have been identified as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1) in the context of Alzheimer's disease, as well as carbonic anhydrases, which are targets for several pathologies. mdpi.comresearchgate.net

Protein-Protein Interaction Disruption: The compound could be tested for its ability to disrupt key protein-protein interactions, such as those involved in the oligomerization of viral proteins like the influenza nucleoprotein. nih.gov

Transporter Modulation: Certain benzamide derivatives can inhibit ATP-binding cassette (ABC) transporters like ABCG2, which are involved in multidrug resistance in cancer. nih.gov

Receptor Antagonism/Agonism: The ability of substituted benzamides to act as dopamine (B1211576) receptor antagonists is well-documented, suggesting that screening against a panel of G-protein coupled receptors (GPCRs) could reveal novel activities. medchemexpress.comnih.gov

Inflammasome Inhibition: More recently, related heterocyclic structures like benzimidazoles have been shown to inhibit the NLRP3 inflammasome, suggesting a potential anti-inflammatory role for new benzamide derivatives. nih.gov

Systematic screening against diverse panels of biological targets will be key to uncovering new therapeutic potential for this class of compounds.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2,5-dichlorophenyl)-4-methoxybenzamide, and what coupling agents are commonly employed?

Methodological Answer:

The synthesis typically involves coupling 2,5-dichloroaniline with 4-methoxybenzoic acid derivatives. A widely used method employs carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of 1-hydroxybenzotriazole (HOBt) to minimize side reactions . Key parameters include:

- Reaction Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) for optimal solubility.

- Temperature : Maintained at 0–5°C during reagent activation, then room temperature for 12–24 hours.

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Yield optimization requires strict control of moisture and stoichiometric ratios of reactants .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation involves a multi-analytical approach:

- 1H-NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 6.9–7.5 ppm (amide NH) confirm connectivity .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.3%, H: 3.5%, N: 3.8%) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]+ at m/z ~306.1 confirms molecular weight .

Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

Methodological Answer:

Low yields often stem from incomplete coupling or hydrolysis. Optimization strategies include:

- Catalyst Screening : Replace DCC with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) for improved solubility .

- Solvent Polarity : Use DCM for faster kinetics or THF for sterically hindered intermediates .

- Acid Scavengers : Add 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency by stabilizing the active ester intermediate .

- Reaction Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or in-situ IR to track amide bond formation .

Advanced: What spectroscopic conditions maximize fluorescence intensity for benzamide derivatives like this compound?

Methodological Answer:

Fluorescence intensity depends on solvent polarity, pH, and temperature:

- Solvent : Use ethanol or acetonitrile (low polarity) to reduce quenching .

- pH : Optimal at pH 5–6 (prevents protonation of the amide group, preserving conjugation) .

- Temperature : 25°C (higher temperatures increase non-radiative decay) .

- Excitation/Emission : λex = 340 nm, λem = 380 nm (adjust based on substituent electron-withdrawing effects) .

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) and molecular docking are employed:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and stability .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Key parameters:

- Grid box centered on the active site (e.g., ATP-binding pocket for kinase inhibition).

- Scoring functions (e.g., binding energy ≤ -7.0 kcal/mol suggests strong interactions) .

- MD Simulations : 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC ≤ 50 µg/mL against S. aureus or E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (IC50 values < 10 µM indicate potency) .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR inhibition at 1–10 µM) .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .

Advanced: How should researchers resolve contradictions in fluorescence data across studies for benzamide analogs?

Methodological Answer:

Contradictions arise from variations in experimental design. Resolve by:

- Standardizing Protocols : Use identical solvent systems (e.g., ethanol vs. water-ethanol mixtures) and pH buffers .

- Impurity Analysis : HPLC (C18 column, 70:30 methanol/water) to check for byproducts affecting fluorescence .

- Quenching Studies : Add NaCl or KI to assess dynamic vs. static quenching mechanisms .

- Temperature Control : Ensure thermostatic cuvette holders to minimize thermal artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.